Cas no 1566362-39-7 (Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy-)

Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy-, is a chiral cyclohexanol derivative featuring both amino and methoxy functional groups. Its structure, incorporating a secondary amine and an ether linkage, makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The presence of stereocenters allows for potential applications in enantioselective synthesis. The methoxy group enhances solubility in organic solvents, while the amino group provides reactivity for further derivatization, such as amidation or Schiff base formation. This compound is suitable for use in asymmetric catalysis and as a building block for bioactive molecules, offering synthetic flexibility and structural diversity.
Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- structure
1566362-39-7 structure
Product name:Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy-
CAS No:1566362-39-7
MF:C10H21NO2
MW:187.27924323082
CID:5282730

Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy-
    • Inchi: 1S/C10H21NO2/c1-8(7-11)10(12)5-3-9(13-2)4-6-10/h8-9,12H,3-7,11H2,1-2H3
    • InChI Key: UTENRPUDFHNQHH-UHFFFAOYSA-N
    • SMILES: C1(C(C)CN)(O)CCC(OC)CC1

Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-682297-0.5g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
0.5g
$809.0 2025-03-12
Enamine
EN300-682297-0.05g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
0.05g
$707.0 2025-03-12
Enamine
EN300-682297-1.0g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
1.0g
$842.0 2025-03-12
Enamine
EN300-682297-10.0g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
10.0g
$3622.0 2025-03-12
Enamine
EN300-682297-0.25g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
0.25g
$774.0 2025-03-12
Enamine
EN300-682297-2.5g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
2.5g
$1650.0 2025-03-12
Enamine
EN300-682297-5.0g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
5.0g
$2443.0 2025-03-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01056761-1g
1-(1-Aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95%
1g
¥5481.0 2023-04-10
Enamine
EN300-682297-0.1g
1-(1-aminopropan-2-yl)-4-methoxycyclohexan-1-ol
1566362-39-7 95.0%
0.1g
$741.0 2025-03-12

Additional information on Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy-

Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- (CAS No. 1566362-39-7): A Comprehensive Overview

Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, identified by its CAS number 1566362-39-7, exhibits a complex framework that includes a cyclohexane ring substituted with various functional groups. The presence of an amino group at the 1-position and a methoxy group at the 4-position, along with the chiral center introduced by the (2-amino-1-methylethyl) moiety, makes this compound a versatile intermediate in synthetic chemistry and a potential candidate for further biological investigation.

The structural features of Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- contribute to its reactivity and make it a valuable building block in the synthesis of more complex molecules. The cyclohexane ring provides a stable scaffold, while the amino and methoxy groups introduce polar functionalities that can participate in hydrogen bonding and other interactions with biological targets. This combination of structural elements has prompted researchers to explore its potential applications in drug discovery and development.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways through precise targeting. The unique structure of Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- makes it an attractive candidate for further investigation in this context. For instance, studies have suggested that compounds with similar structural motifs may exhibit properties that are beneficial in the treatment of neurological disorders or inflammatory conditions. The chiral center present in this molecule allows for the synthesis of enantiomerically pure derivatives, which can be crucial for achieving optimal pharmacological activity while minimizing side effects.

The chemical synthesis of Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on the cyclohexane ring followed by functional group transformations to introduce the desired substituents. Advanced techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to enhance the efficiency and selectivity of these processes. The development of novel synthetic methodologies for this compound is an active area of research, particularly as demand for high-quality intermediates increases in pharmaceutical manufacturing.

Beyond its synthetic utility, Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- has shown promise in preliminary biological assays. These studies have highlighted its potential as a lead compound for further drug development. For example, derivatives of this molecule have been investigated for their ability to interact with specific enzymes or receptors involved in disease pathways. The results from these early studies are encouraging and warrant further exploration into its pharmacological profile.

The importance of understanding the physicochemical properties of Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- cannot be overstated. Parameters such as solubility, stability, and metabolic fate are critical factors that determine its suitability for various applications. Computational modeling and experimental techniques have been employed to elucidate these properties, providing valuable insights into how the molecule behaves in different environments. This information is essential for optimizing its use in pharmaceutical formulations and ensuring its safety and efficacy.

In conclusion, Cyclohexanol, 1-(2-amino-1-methylethyl)-4-methoxy- represents a significant advancement in the field of organic chemistry and pharmaceutical research. Its unique structure and functional groups make it a versatile intermediate with potential applications across multiple domains. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the development of innovative therapeutic agents.

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